molecular formula C10H10ClNO B13695376 O-(1-Naphthyl)hydroxylamine Hydrochloride

O-(1-Naphthyl)hydroxylamine Hydrochloride

Cat. No.: B13695376
M. Wt: 195.64 g/mol
InChI Key: SIPVVRWTGYMJTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(1-Naphthyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C10H9NO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(1-Naphthyl)hydroxylamine Hydrochloride can be synthesized through the reaction of 1-naphthylamine with hydroxylamine hydrochloride. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-(1-Naphthyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(1-Naphthyl)hydroxylamine Hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form oximes and hydrazones.

    Biology: Employed in biochemical assays to study enzyme activities.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of O-(1-Naphthyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit enzyme activities by binding to active sites or altering enzyme conformations .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

O-naphthalen-1-ylhydroxylamine;hydrochloride

InChI

InChI=1S/C10H9NO.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,11H2;1H

InChI Key

SIPVVRWTGYMJTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2ON.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.